2-(Difluoromethyl)-6-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHXHFEHMGRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Control of Reaction Conditions:as with Most Chemical Reactions, Temperature, Solvent, and the Nature of the Activating Agents Like Trifluoroacetic Anhydride Can Be Tuned to Optimize Yields and Selectivity. for Instance, in the Difunctionalization of 2,6 Difluorophenol, the Use of an Excess of the Amine Nucleophile Serves Both As the Reactant and As a Base to Neutralize the Acid Generated During the Reaction.kyoto U.ac.jp
These strategies, grounded in a deep understanding of the reaction mechanism, allow chemists to harness the unique reactivity of 2-(difluoromethyl)-6-fluorophenol and its derivatives to construct complex, highly functionalized molecules with precision and efficiency.
Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" of the molecular structure. mdpi.commdpi.com
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 2-(Difluoromethyl)-6-fluorophenol. The spectrum is marked by distinct absorption bands corresponding to specific vibrational modes.
A prominent feature in the FT-IR spectrum of a phenol (B47542) is the O–H stretching vibration, which typically appears as a broad and intense band in the region of 3400–3650 cm⁻¹. libretexts.org In this compound, the presence of adjacent fluorine and difluoromethyl substituents allows for intramolecular hydrogen bonding. This interaction between the hydroxyl proton and a neighboring fluorine atom can cause the O-H band to broaden and shift.
The aromatic nature of the compound is confirmed by the presence of C–H stretching vibrations, which are typically found in the 3100–3000 cm⁻¹ region. lumenlearning.comlibretexts.org The C-C stretching vibrations within the aromatic ring give rise to characteristic bands at approximately 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. lumenlearning.comlibretexts.org
Vibrations involving the fluorine substituents are also key identifiers. The C-F stretching vibrations of the difluoromethyl (CF₂) group and the aromatic C-F bond are expected to produce strong absorption bands in the fingerprint region of the spectrum, typically between 1350 cm⁻¹ and 1000 cm⁻¹. The C–O stretching vibration of the phenolic group is also found in this region, generally between 1320-1210 cm⁻¹. lumenlearning.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance |
|---|---|---|
| O–H Stretch (Hydrogen Bonded) | 3400–3200 | Broad, Strong |
| Aromatic C–H Stretch | 3100–3000 | Medium, Sharp |
| Aromatic C=C Stretch | 1600–1450 | Medium to Weak |
| C–F Stretch (CF₂) | 1100–1000 | Strong |
FT-Raman spectroscopy provides complementary vibrational data to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.com This technique is particularly sensitive to non-polar and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The resulting spectrum serves as a unique vibrational fingerprint, allowing for detailed structural analysis and confirmation. mdpi.commdpi.com
The definitive assignment of complex vibrational spectra, where bands may overlap or arise from coupled motions, is often accomplished through computational analysis. Total Energy Distribution (TED) is a theoretical method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode.
By performing quantum chemical calculations, such as those based on Density Functional Theory (DFT), a theoretical vibrational spectrum can be generated. nih.gov The TED analysis then provides a detailed breakdown of each calculated frequency, allowing for an unambiguous assignment of the bands observed in the experimental FT-IR and FT-Raman spectra. researchgate.net For example, a band in the 1100 cm⁻¹ region might be assigned with confidence to a C-F stretching mode coupled with a C-C ring vibration based on the TED output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for mapping the carbon and hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The proton of the difluoromethyl group (–CF₂H) is particularly diagnostic. Due to coupling with the two adjacent fluorine atoms, this proton signal appears as a triplet. The coupling constant for this interaction (¹JHF) is typically large, often observed in the range of 55 to 73 Hz. rsc.orgrsc.org
The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the hydroxyl (–OH), fluoro (–F), and difluoromethyl (–CF₂H) substituents. The signals are expected to appear as multiplets, such as doublets and triplets, due to coupling with neighboring protons.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | Variable | Singlet (broad) | N/A |
| -CF₂H | ~6.6 - 7.8 | Triplet (t) | ¹JHF ≈ 55-73 |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In this compound, the carbon of the difluoromethyl group (–CF₂H) is readily identified. It appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). rsc.org
The six aromatic carbons also give distinct signals. The carbons directly bonded to fluorine atoms (C2 and C6) exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon bearing the hydroxyl group (C1) is typically shifted downfield. The presence of the fluorine atom on the ring also induces smaller two- and three-bond C-F couplings on the other ring carbons, further aiding in signal assignment.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |
|---|---|---|
| -C F₂H | ~115 - 120 | Triplet (t) |
| C1 (-OH) | ~150 - 158 | Doublet or Triplet of Doublets (dd) |
| C2 (-F) | ~152 - 160 | Doublet (d) |
| C3, C4, C5 | ~115 - 130 | Multiplets (m) |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structural Assignment
The unambiguous structural elucidation of complex molecules like this compound heavily relies on two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assigning the chemical shifts of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms, especially in a molecule with multiple fluorine substituents which introduce complex spin-spin couplings.
HSQC experiments are used to establish direct, one-bond correlations between a proton and the carbon or other heteroatom to which it is attached. For this compound, an HSQC spectrum would show a clear correlation between the proton of the difluoromethyl group (-CHF₂) and its corresponding carbon atom. Similarly, it would link the aromatic protons to their directly bonded aromatic carbons.
HMBC experiments are crucial for identifying longer-range connections, typically over two to three bonds (²J and ³J couplings). This technique allows for the assembly of the molecular skeleton by connecting different fragments. In the case of this compound, HMBC would be instrumental in:
Correlating the proton of the -CHF₂ group to the C1 and C2 carbons of the phenol ring.
Establishing the connectivity between the aromatic protons and neighboring carbons, confirming the substitution pattern.
Linking the hydroxyl proton to the C1 and C2 carbons, providing further evidence for the position of the hydroxyl group.
The combined use of these 2D-NMR techniques provides a comprehensive and definitive map of the molecular structure, which is particularly vital for fluorinated compounds where spectral overlap and complex coupling patterns are common. mdpi.comresearchgate.net
Table 1: Expected 2D-NMR Correlations for this compound
| Proton (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H of -OH | - | C1, C2 |
| H of -CHF₂ | C of -CHF₂ | C1, C2 |
| Aromatic H's | Directly bonded Aromatic C's | Adjacent Aromatic C's (2 and 3 bonds away) |
NMR-Based Quantification of Hydrogen Bond Acidity ([A] Parameter)
The hydrogen bond acidity, a measure of a molecule's ability to act as a hydrogen bond donor, is a key parameter influencing its chemical and physical properties. For phenolic compounds, this is primarily determined by the hydroxyl (-OH) group. A well-established NMR-based method allows for the quantification of this property through the Abraham solute hydrogen bond acidity parameter, A. nih.gov
This method involves measuring the ¹H NMR chemical shift of the protic hydroxyl hydrogen in two different solvents, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a strong hydrogen bond acceptor, and deuterated chloroform (B151607) (CDCl₃), a much weaker one. The difference in the chemical shift (Δδ = δ(DMSO) - δ(CDCl₃)) is directly proportional to the hydrogen bond acidity of the solute. nih.gov For this compound, the electron-withdrawing nature of the fluoro and difluoromethyl substituents is expected to increase the acidity of the phenolic proton, resulting in a larger Δδ value and consequently a higher 'A' parameter compared to unsubstituted phenol. This provides a direct and predictive measure of its hydrogen bond donating strength. nih.gov
Alternative NMR methods using ¹⁹F NMR spectroscopy with probes like p-fluorophenol or pentafluorobenzoic acid can also be employed to quantify hydrogen-bonding interactions. researchgate.netacs.org
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the UV region, often referred to as the B-band and C-band, originating from π→π* transitions within the benzene ring. cdnsciencepub.com The position (λmax) and intensity (ε) of these bands are sensitive to the nature and position of substituents on the ring. cdnsciencepub.comresearchgate.net
For this compound, the presence of the electron-withdrawing fluorine atom and the difluoromethyl group is expected to influence the electronic absorption spectrum. Generally, such substituents can cause a shift in the absorption bands. Compared to unsubstituted phenol, a bathochromic (red) or hypsochromic (blue) shift may be observed depending on the interplay of inductive and resonance effects. researchgate.net The UV-Vis spectrum of a similar compound, 2,6-dichlorophenol, shows absorption maxima around 285 nm and 205 nm. researchgate.net It is anticipated that this compound would display a comparable spectrum, with specific λmax values reflecting the electronic influence of its unique substituents. researchgate.netspectrabase.com
Table 2: Typical UV-Vis Absorption Maxima for Phenols in a Non-polar Solvent
| Compound | Band 1 (λmax, nm) | Band 2 (λmax, nm) |
| Phenol | ~210 | ~270 |
| 4-Fluorophenol | ~224 | ~275 |
| 2,6-Dichlorophenol | ~205 | ~285 |
| This compound | Predicted to be in a similar range | Predicted to be in a similar range |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound at an atomic level. karazin.uaresearchgate.net By employing methods such as B3LYP with a comprehensive basis set like 6-311++G(d,p), it is possible to perform a full geometry optimization. researchgate.netsemanticscholar.org This computational process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, most stable conformation of the molecule. semanticscholar.orgmdpi.com
The presence of the electronegative difluoromethyl and fluoro groups significantly influences the electronic structure. mdpi.com DFT calculations can map the electron density distribution and generate electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net For this compound, these calculations would likely show a high degree of positive potential around the acidic hydroxyl proton and negative potential localized near the oxygen and fluorine atoms. This provides fundamental insights into the molecule's reactivity and intermolecular interactions. researchgate.net
Table 3: Representative Calculated Geometrical Parameters for a Substituted Phenol (e.g., 2,6-dichloro-4-fluoro phenol) using DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (º) |
| C-O | 1.34 | C-O-H | 110.5 |
| O-H | 0.96 | C2-C1-C6 | 118.9 |
| C-F | 1.35 | C1-C2-C3 | 120.5 |
| C-Cl | 1.74 | C3-C4-C5 | 119.8 |
| Note: Data is illustrative based on a similar structure. researchgate.netsemanticscholar.org Values for this compound would require specific calculation. |
To complement experimental UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and simulate the absorption spectrum. nih.govscilit.com This method, applied to the ground-state optimized geometry obtained from DFT, computes the vertical transition energies from the ground electronic state to various excited states. rsc.org These calculated energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net
The results from TD-DFT calculations allow for a detailed interpretation of the experimental spectrum, enabling the assignment of specific electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) to the observed absorption bands. nih.govbenasque.org The accuracy of TD-DFT in predicting spectral shifts upon substitution makes it an invaluable tool for understanding how the difluoromethyl and fluoro groups in this compound modulate its absorption properties compared to simpler phenols. cecam.orgrutgers.edu
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.orgacs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. mdpi.com
In this compound, the electron-withdrawing nature of the fluorine atom and the difluoromethyl group, combined with the electron-donating and activating effect of the hydroxyl group, significantly influences the energy of these frontier orbitals. Computational studies on similar substituted phenols show that such substitutions tune the electronic properties and reactivity. researchgate.netkarazin.ua The energy gap for this molecule is expected to reflect a balance of these substituent effects, providing a quantitative measure of its reactivity.
Table 1: Representative FMO Properties for Aromatic Phenols
| Property | Description | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |
Note: These values are illustrative, based on calculations for similar substituted phenols using DFT methods like B3LYP/6-311G(d,p), and represent the expected range for this compound. irjweb.comkarazin.uaresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), while blue signifies the most positive electrostatic potential (electron-poor). Green represents areas with near-zero potential. wolfram.com
For this compound, the MEP map would highlight:
Negative Regions (Red): The area around the oxygen atom of the hydroxyl group is expected to be the most electron-rich due to the presence of lone pairs, making it a primary site for electrophilic attack.
Positive Regions (Blue): The hydrogen atom of the hydroxyl group will exhibit a strong positive potential, indicating its high acidity and susceptibility to nucleophilic attack or deprotonation. imist.ma
Ring System: The aromatic ring will show a complex potential distribution due to the competing effects of the electron-donating hydroxyl group and the electron-withdrawing fluoro and difluoromethyl substituents. This distribution helps in predicting the regioselectivity of aromatic substitution reactions. researchgate.net
Table 2: Predicted Electrostatic Potential at Key Molecular Sites
| Molecular Region | Predicted Potential | Reactivity Implication |
|---|---|---|
| Hydroxyl Oxygen | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |
| Hydroxyl Hydrogen | Highly Positive (Blue) | Acidic proton, site for deprotonation, hydrogen bond donor |
| Aromatic Ring | Variable (Green/Yellow) | Influenced by substituents, directing sites for substitution |
| Fluorine Atoms | Negative (Yellow/Red) | Electron-rich regions influencing local polarity |
Note: The MEP analysis provides a qualitative prediction of reactivity based on charge distribution.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions reveals the strength of intramolecular charge transfer, such as hyperconjugation. aimspress.com
In this compound, NBO analysis can elucidate several important interactions:
Hyperconjugation: Charge delocalization from the lone pairs of the phenolic oxygen and the fluorine substituent into the antibonding orbitals (π*) of the aromatic ring. This stabilizes the molecule.
Intramolecular Hydrogen Bonding: A potential weak hydrogen bond between the hydroxyl group's hydrogen and the adjacent fluorine atom can be identified and its strength quantified.
Bonding Character: The analysis provides details on the hybridization of atoms and the polarization of chemical bonds, offering insights into the ionic and covalent nature of the bonds within the molecule. wikipedia.org
Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (C1-C6) | ~20-30 | Oxygen lone pair delocalization into the ring |
| LP (F) | σ* (C6-C1) | ~2-5 | Fluorine lone pair delocalization |
| σ (C-H) | σ* (C-C) | ~1-3 | C-H bond hyperconjugation |
Note: These values are representative examples of interactions expected in substituted phenols and illustrate the type of data obtained from NBO analysis. aimspress.com
Ab Initio Molecular Orbital Calculations for High-Level Characterization (e.g., MP2, B3LYP)
Ab initio and Density Functional Theory (DFT) are two major classes of computational methods used for high-level molecular characterization. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. ccu.edu.tw DFT methods, like the widely used B3LYP functional, approximate the electron correlation energy and offer a favorable balance between accuracy and computational expense, making them suitable for a wide range of organic molecules. karazin.uaccu.edu.tw
These calculations are employed to determine various properties of this compound, including:
Optimized Molecular Geometry: Predicting precise bond lengths, bond angles, and dihedral angles in the ground state. researchgate.net
Vibrational Frequencies: Calculating the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net
Thermodynamic Properties: Estimating properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net
Table 4: Comparison of Common Computational Methods and Basis Sets
| Method | Type | Common Basis Set | Strengths & Applications |
|---|---|---|---|
| B3LYP | DFT | 6-311+G(d,p) | Good accuracy for geometry and frequencies with moderate cost. karazin.ua |
| MP2 | Ab initio | cc-pVTZ | Higher accuracy for electron correlation effects, but more computationally demanding. ccu.edu.tw |
Note: The choice of method and basis set is crucial for obtaining reliable computational results.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no publicly available crystal structure for this compound has been reported, this method would provide invaluable information if a suitable single crystal could be obtained.
An X-ray diffraction analysis would yield:
Atomic Coordinates: The exact position of every atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles.
Conformation: The preferred solid-state conformation of the molecule, including the orientation of the hydroxyl and difluoromethyl groups.
Table 5: Hypothetical Crystallographic Data for a Phenolic Compound
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P21/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Z | The number of molecules in the unit cell. | 4 |
Note: This table is illustrative of the fundamental data obtained from an X-ray crystallography experiment.
Structure Reactivity Relationships and Theoretical Insights
Electronic and Steric Influence of Fluorine and Difluoromethyl Substituents
The presence of fluorine and difluoromethyl groups on the phenol (B47542) ring introduces a combination of inductive and steric effects that modulate its chemical properties.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. vaia.comresearchgate.net This effect decreases the electron density of the aromatic π system, which generally deactivates the ring towards electrophilic aromatic substitution reactions compared to benzene itself. vaia.com The fluorine atom in fluorobenzene, for instance, has a more pronounced deactivating effect than other halogens like chlorine or bromine due to its higher electronegativity. vaia.com
The difluoromethyl group (CF₂H) also exhibits a significant inductive electron-withdrawing effect, although it is weaker than that of a trifluoromethyl (CF₃) group. rsc.org This is due to the presence of two highly electronegative fluorine atoms. beilstein-journals.orgresearchgate.net The inductive effects of both the fluorine and difluoromethyl substituents in 2-(difluoromethyl)-6-fluorophenol synergistically reduce the electron density of the aromatic ring, thereby influencing its acidity and reactivity. The electron-withdrawing nature of these substituents enhances the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenolate (B1203915) anion. libretexts.org
Table 1: Comparison of Inductive Effects of Different Substituents
| Substituent | Hammett Sigma (σp) | Inductive Effect |
| H | 0.00 | Reference |
| F | +0.06 | Strong -I, Weak +M |
| Cl | +0.23 | Strong -I, Weak +M |
| Br | +0.23 | Strong -I, Weak +M |
| I | +0.18 | Strong -I, Weak +M |
| CF₃ | +0.54 | Strong -I |
| OCH₃ | -0.27 | Weak -I, Strong +M |
| NO₂ | +0.78 | Strong -I, Strong -M |
Data sourced from various standard organic chemistry texts and databases.
The placement of both a difluoromethyl group and a fluorine atom at the ortho positions (2- and 6-positions) relative to the hydroxyl group in this compound introduces significant steric hindrance. This steric bulk can influence the regioselectivity of chemical reactions by physically blocking access to the ortho positions. wikipedia.org In electrophilic aromatic substitution reactions, for example, incoming electrophiles are more likely to attack the less hindered para position. masterorganicchemistry.com
The "ortho effect" is a well-documented phenomenon in substituted benzene compounds where steric hindrance from ortho-substituents can force a group, such as a carboxyl or hydroxyl group, out of the plane of the benzene ring. wikipedia.org This can disrupt resonance and affect the acidity and reactivity of the functional group. wikipedia.org In this compound, the steric crowding by the ortho-substituents can influence the orientation of the hydroxyl group and its interactions with neighboring molecules.
Hydrogen Bonding Properties of the Difluoromethyl Group
The difluoromethyl (CF₂H) group has gained attention for its ability to act as a hydrogen bond donor, a property not typically associated with C-H bonds. chemistryviews.orgjst.go.jp This characteristic is a consequence of the high polarity of the C-F bonds, which imparts a significant partial positive charge on the hydrogen atom. beilstein-journals.orgresearchgate.net
The difluoromethyl group is considered a potential surrogate for the hydroxyl (OH) and thiol (SH) groups in medicinal chemistry due to its ability to form hydrogen bonds. beilstein-journals.orgacs.org While C-H bonds are generally not polarized enough to be effective hydrogen bond donors, the presence of two highly electronegative fluorine atoms in the CF₂H group significantly increases the acidity and polarity of the C-H bond. chemistryviews.orgnih.gov This makes the hydrogen atom in the CF₂H group capable of participating in hydrogen bonding interactions, although these bonds are generally weaker than those formed by conventional donors like O-H or N-H. beilstein-journals.org The hydrogen bond donating ability of the CF₂H group is influenced by the functional group to which it is attached. researchgate.netacs.org
In molecules containing both a hydroxyl group and a fluorine or difluoromethyl group, the possibility of intramolecular hydrogen bonding exists. For instance, in 2-fluorophenol, a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the ortho-fluorine atom has been a subject of study, with some research suggesting its presence while others indicating it is very weak or absent. acs.orgnih.govrsc.org
Table 2: Comparison of Properties of OH, CH₃, and CF₂H Groups
| Property | OH | CH₃ | CF₂H |
| Hydrogen Bond Donor Ability | Strong | Very Weak | Moderate |
| Inductive Effect | Similar to CF₂H | Electron Donating | Similar to OH |
| Steric Bulk | Smaller | Larger than OH | Larger than OH |
| Polarity | High | Low | High |
Data compiled from various sources. nih.govtandfonline.com
Bioisosteric Relationships and Chemical Design Principles
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's physicochemical and biological properties. The difluoromethyl (CF₂H) group, in particular, has emerged as a valuable functional motif. researchgate.netox.ac.uk In the context of this compound, the CF₂H group imparts unique characteristics that are central to its chemical design and potential applications.
CF₂H as a Bioisostere for Hydroxyl and Thiol Functional Groups
Bioisosteric replacement is a fundamental strategy in drug discovery used to enhance a molecule's properties while retaining its desired biological activity. nih.gov The difluoromethyl group (CF₂H) is recognized as a significant bioisostere for hydroxyl (OH) and thiol (SH) functional groups. researchgate.netnih.gov This substitution is a key principle in the design of molecules like this compound.
The CF₂H group can serve as a metabolically stable replacement for the hydroxyl or thiol groups, which are often susceptible to metabolic processes in biological systems. nih.gov This stability can improve a compound's pharmacokinetic profile. Furthermore, the CF₂H group acts as a hydrogen bond donor, a critical feature for molecular recognition at biological targets. nih.gov Its ability to form hydrogen bonds mimics that of OH and SH groups, allowing it to engage in similar interactions with receptors and enzymes. nih.gov
The table below summarizes the comparative properties of the CF₂H group as a bioisostere.
| Functional Group | Bioisosteric Replacement | Key Property Comparison | Significance in Chemical Design |
|---|---|---|---|
| -OH (Hydroxyl) | -CF₂H (Difluoromethyl) | - CF₂H is a more lipophilic bioisostere. acs.orgnih.gov | Enhances lipophilicity and metabolic stability while preserving hydrogen bonding capability. |
| -SH (Thiol) | -CF₂H (Difluoromethyl) | - Lipophilicity is similar or potentially lower. acs.orgnih.gov | Offers a metabolically robust mimic with comparable hydrogen bonding potential. |
Impact on Conformational Preferences and Intermolecular Recognition
The substitution of a hydroxyl or thiol group with a difluoromethyl group significantly influences a molecule's three-dimensional structure (conformation) and its ability to interact with other molecules (intermolecular recognition). These effects are governed by a combination of hydrogen bonding, steric effects, and stereoelectronic interactions. rsc.org
The C-H bond within the CF₂H group is acidified by the adjacent, highly electronegative fluorine atoms. This acidification allows the C-H bond to function as a weak hydrogen bond donor, capable of forming C-H···O interactions. nih.gov This interaction can play a role in determining the conformational preferences of the molecule. However, studies on related systems like difluoroacetamides have shown that dipole-dipole stabilization effects can be the dominant factor in governing conformation, sometimes overriding the influence of these weak hydrogen bonds. nih.gov The conformational preference of the CF₂H group can also be influenced by the solvent environment. nih.gov
Intermolecular recognition is heavily dependent on the non-covalent interactions a molecule can form. For a molecule like this compound, the CF₂H group, alongside the phenolic hydroxyl and the aromatic fluorine, contributes to a complex pattern of potential interactions. The ability of the CF₂H group to act as a hydrogen bond donor enhances target affinity and specificity. nih.gov In studies of related fluoroalcohols, it has been observed that fluorinated groups can significantly influence molecular self-recognition and the formation of dimers through a network of intermolecular hydrogen bonds. nih.gov The compact geometry of fluorinated groups can facilitate a large contact area in molecular assemblies, contributing to the stability of intermolecular complexes. nih.gov
Advanced Applications in Synthetic Organic Chemistry
Role as a Key Intermediate in Complex Organic Synthesis
2-(Difluoromethyl)-6-fluorophenol serves as a pivotal intermediate for the synthesis of highly substituted and functionalized aromatic compounds. Its utility is particularly evident in strategies that leverage the unique reactivity of the fluorinated phenol (B47542) ring. A notable example is the regioselective difunctionalization of the closely related 2,6-difluorophenols, a transformation that can be extrapolated to the title compound. nih.govkyoto-u.ac.jp
This process involves a sequence initiated by a Pummerer-based figshare.comfigshare.com sigmatropic dearomatization, which converts the phenol into a transient 2,4-cyclohexadienone (B14708032) intermediate. nih.govkyoto-u.ac.jp This highly reactive species can then be trapped by various nucleophiles in a Michael addition reaction. Subsequent rearomatization through the elimination of hydrogen fluoride (B91410) yields a difunctionalized phenol. kyoto-u.ac.jpacs.org This sequence transforms the relatively simple starting phenol into a complex scaffold with new C-C, C-S, or C-N bonds in a single operation. The substitution pattern of the resulting product is controlled by the nature of the initial sigmatropic rearrangement and the subsequent nucleophilic attack. nih.govkyoto-u.ac.jp
The significance of this is that it provides a pathway to multifunctional phenols that would be difficult to access through classical methods. The resulting products, bearing new substituents at specific positions, are themselves valuable intermediates for the synthesis of agrochemicals, pharmaceuticals, and materials. kyoto-u.ac.jpacs.org
Integration into Cascade Reactions and Tandem Processes
The transformation of this compound derivatives is a prime example of their integration into elegant cascade reactions. A cascade or tandem process is a sequence of intramolecular or intermolecular reactions that occur consecutively in a single pot, which enhances synthetic efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time.
The regioselective difunctionalization of 2,6-disubstituted phenols is a well-documented cascade process. nih.govkyoto-u.ac.jpfigshare.com The key sequence is:
figshare.comfigshare.com Sigmatropic Rearrangement: The reaction is initiated by treating the phenol with an aryl sulfoxide (B87167) and trifluoroacetic anhydride. This triggers a Pummerer-type reaction followed by a figshare.comfigshare.com sigmatropic rearrangement, leading to a dearomatized cyclohexadienone intermediate. kyoto-u.ac.jp
Michael Addition: This electrophilic intermediate is not isolated but is immediately trapped in situ by a nucleophile, such as an amine or a thiol. acs.org The nucleophile adds to the dienone system in a conjugate fashion.
Rearomatization: The final step is the elimination of a fluoride ion (as HF), which restores the aromaticity of the ring and yields the final, highly substituted phenol product. kyoto-u.ac.jp
This entire sequence occurs in a coordinated manner, showcasing the power of cascade reactions to rapidly build molecular complexity from a simple, fluorinated phenol core. nih.govkyoto-u.ac.jp Research on related 2-allylphenols has also shown their utility in photoinduced cascade reactions to produce dihydrobenzofurans, suggesting further potential for developing novel cascade processes based on the this compound scaffold. nih.gov
Development of Novel Fluorine-Containing Building Blocks
The strategic functionalization of this compound leads to the creation of novel fluorine-containing building blocks. These new synthons are pre-functionalized with specific groups, making them ready for incorporation into larger, more complex target molecules. The incorporation of fluorine atoms or fluorinated groups like the difluoromethyl moiety can enhance the thermal stability, lipophilicity, and metabolic stability of the final products, which is highly desirable in medicinal and agrochemical chemistry. acs.org
The difunctionalization reaction described previously is a powerful tool for generating such novel building blocks. kyoto-u.ac.jpacs.org Depending on the nucleophile used in the cascade sequence, a variety of new structures can be accessed. For instance, using different amine or thiol nucleophiles allows for the introduction of diverse functionalities onto the phenol ring. acs.org
| Starting Phenol | Reagents | Nucleophile | Resulting Building Block Structure | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,6-Difluorophenol | 2-Benzothienyl sulfoxide, TFAA | Piperidine | 2-(2-Benzothienyl)-6-fluoro-3-(piperidin-1-yl)phenol | 71 | kyoto-u.ac.jp |
| 2,6-Difluorophenol | p-Tolyl methyl sulfoxide, TFAA | Pyrrolidine | 6-Fluoro-2-(p-tolyl)-3-(pyrrolidin-1-yl)phenol | 76 | kyoto-u.ac.jp |
| 2,6-Difluorophenol | 2-Benzothienyl sulfoxide, TFAA | p-Toluenethiol, Et3N | 2-(2-Benzothienyl)-6-fluoro-3-(p-tolylthio)phenol | 70 | acs.org |
| 4-Chloro-2,6-difluorophenol | 2-Benzothienyl sulfoxide, TFAA | p-Toluenethiol, Et3N | 2-(2-Benzothienyl)-4-chloro-6-fluoro-3-(p-tolylthio)phenol | 57 | acs.org |
This table showcases examples of novel building blocks synthesized from closely related 2,6-difluorophenols, illustrating the potential for creating diverse structures from this compound using similar chemistry.
Catalytic Transformations Involving this compound Derivatives
While the phenol itself is a building block, its derivatives can participate in a range of catalytic transformations. The hydroxyl group can be converted into other functional groups (e.g., ethers, esters, sulfonates) that are amenable to various cross-coupling reactions. These transformations are essential for integrating the fluorinated aromatic ring into larger molecular frameworks.
For example, phenol derivatives are widely used in transition-metal-catalyzed cross-coupling reactions where the C–O bond is cleaved and a new C–C, C–N, or C–S bond is formed. researchgate.net Although challenging, direct C-O functionalization of less-activated phenol derivatives is an area of active research. researchgate.net
Furthermore, photocatalysis offers mild and efficient pathways for transformations. For instance, visible-light photoredox catalysis can be used for the O-difluoromethylation of phenols to generate difluoromethyl aryl ethers. nih.gov While this reaction functionalizes the hydroxyl group, it points to the broader applicability of photocatalytic methods for modifying molecules containing the this compound core. Palladium-catalyzed decarbonylative C-H difluoromethylation has also been developed for azoles, showcasing modern catalytic methods for installing the very CHF2 group present in the title compound. acs.org
| Substrate Type | Reaction | Catalyst/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| Phenols | O-Difluoromethylation | fac-Ir(ppy)3, Visible Light, BrCF2CO2H | Aryl Difluoromethyl Ethers | Mild, efficient formation of OCF2H group. | nih.gov |
| Substituted Cyclohexanones | Aerobic Dehydrogenation | Palladium(II) / N,N-dimethyl-2-aminopyridine, O2 | Substituted Phenols | Catalytic synthesis of phenols from ketone precursors. | nih.gov |
| Azoles | Decarbonylative C–H Difluoromethylation | (XantPhos)Pd / Difluoromethyl anhydrides | CF2H-substituted Azoles | Direct C-H functionalization to install a CHF2 group. | acs.org |
This table provides examples of catalytic reactions relevant to the synthesis and modification of fluorinated phenols and related structures.
Design Strategies for Modulating Chemical Reactivity and Selectivity
Controlling the reactivity and selectivity of reactions involving this compound is crucial for its successful application in synthesis. Several strategies can be employed to achieve this control.
Future Research Directions and Methodological Advancements
Development of Greener and More Sustainable Synthetic Routes for Difluoromethylated Phenols
The synthesis of difluoromethylated phenols is evolving to incorporate the principles of green chemistry, focusing on reducing environmental impact and improving safety. A significant trend is the move away from harsh or hazardous reagents toward more benign alternatives. For instance, the use of sodium chlorodifluoroacetate as a difluorocarbene precursor represents a safer, bench-stable, and relatively non-toxic option compared to other methods that may require gaseous reagents or harsh conditions. orgsyn.orgorgsyn.org This reagent undergoes thermal decarboxylation to generate difluorocarbene, which can then be trapped by a phenolate (B1203915) nucleophile. orgsyn.org
Another key area of development is the use of highly atom-economical reagents like fluoroform (CHF₃). rsc.org Although its low reactivity presents challenges, protocols utilizing fluoroform in continuous flow systems are being developed. rsc.org Continuous flow technology not only allows for the safe handling of gaseous reagents like fluoroform but also offers enhanced control over reaction parameters, often leading to higher yields and purity. The direct formylation of phenols using difluorocarbene as a carbon monoxide surrogate also points toward safer and more sustainable synthetic strategies. rsc.org Furthermore, the development of metal-free, aqueous-based fluorination reactions represents a significant step forward in creating environmentally benign transformations. mdpi.com
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the forefront of innovation in difluoromethylation chemistry, aiming to replace stoichiometric reagents with more efficient and selective catalytic systems. cas.cn Research is actively pursuing the use of various transition metals, including palladium, nickel, copper, and ruthenium, to facilitate C-H activation and cross-coupling reactions. rsc.org
Recent breakthroughs include:
Ruthenium Catalysis: A ruthenium-catalyzed system has been developed for the meta-selective C-H difluoromethylation of phenol (B47542) derivatives, providing a novel approach to otherwise difficult-to-access isomers. acs.org
Nickel Catalysis: The use of nickel catalysts has enabled the difluoromethylation of aryl halides and triflates to occur at room temperature, a significant improvement in energy efficiency over traditional high-temperature methods. cas.cnacs.org
Palladium Catalysis: Palladium-catalyzed decarbonylative C-H functionalization using difluoromethyl carboxylic acid derivatives offers a pathway that avoids the need for transmetalation steps with often unstable organometallic reagents. acs.org
Copper Catalysis: Copper-mediated or -catalyzed reactions are widely explored for C-CF₂H bond formation. rsc.orgnih.govresearchgate.net Cooperative dual catalytic systems, such as a palladium/silver system, have also been shown to effectively catalyze the direct difluoromethylation of aryl halides under mild conditions. cas.cn
These catalytic methods not only improve efficiency but also offer unprecedented control over regioselectivity, a critical factor in the synthesis of complex molecules.
| Catalytic System | Reaction Type | Key Advantages | References |
| [Ru(p-cymene)Cl₂]₂ | C-H Difluoromethylation | High meta-selectivity for phenol derivatives. | acs.org |
| Nickel/Ligand | Cross-Coupling | Operates at room temperature; good for aryl bromides/triflates. | cas.cnacs.org |
| Palladium/XantPhos | Decarbonylative C-H Functionalization | Avoids pre-functionalization and transmetalation reagents. | acs.org |
| Copper Complexes | Cross-Coupling / Radical Reactions | Utilizes abundant metal; versatile for various precursors. | rsc.orgnih.govresearchgate.net |
| Palladium/Silver Dual System | Cross-Coupling | Bimetallic system enables mild conditions for aryl halides. | cas.cn |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques are indispensable tools for the real-time elucidation of the complex pathways involved in difluoromethylation. univ-lille1.fr Organofluorine chemistry, in particular, benefits greatly from fluorine-19 (¹⁹F) NMR spectroscopy. iitm.ac.in Dynamic and in-situ ¹⁹F NMR experiments allow researchers to monitor the consumption of reactants and the formation of intermediates and products in real time, providing critical kinetic data. numberanalytics.com
Techniques such as 2D and 3D NMR spectroscopy (e.g., COSY, HETCOR) are powerful for determining the precise structure of transient intermediates and final products. iitm.ac.innumberanalytics.com For example, mechanistic investigations into copper-catalyzed fluorinations have used a combination of spectroscopic monitoring and computational studies to identify key Cu(I) and Cu(III) intermediates and understand how reagent ratios influence the catalytic cycle. acs.org In addition to NMR, in-situ infrared (IR) spectroscopy can track changes in functional groups, while advanced mass spectrometry techniques like electrospray ionization (ESI-MS) can detect and characterize charged intermediates in the catalytic cycle. iitm.ac.in
Computational Modeling for Predictive Synthesis and Targeted Property Tuning
Computational chemistry has become a powerful partner to experimental work, enabling the prediction of reaction outcomes and the rational design of molecules with specific properties. nih.gov Density Functional Theory (DFT) calculations are routinely used to model reaction mechanisms for difluoromethylation, providing insights into transition state energies, reaction pathways, and the origins of chemo- and regioselectivity. acs.orgnih.gov For instance, computational analysis was used to elucidate an Sₙ2-type mechanism for the difluoromethylation of lithium enolates with fluoroform, highlighting the role of bimetallic activation. nih.gov
Beyond mechanistic studies, computational modeling is employed for the targeted tuning of molecular properties. By calculating electrostatic potential maps and other quantum chemical descriptors, researchers can predict how the introduction of a difluoromethyl group onto a phenol scaffold will affect its lipophilicity, hydrogen bonding capability, and metabolic stability. rsc.orgmdpi.com This predictive power is invaluable in fields like medicinal chemistry, where it can guide the synthesis of derivatives with optimized biological activity, as demonstrated in studies of mTOR inhibitors where the CF₂H group was shown to form crucial hydrogen bonds with the target protein. rsc.org
Expansion of Derivatization Strategies for 2-(Difluoromethyl)-6-fluorophenol Scaffolds
The this compound structure presents two primary handles for chemical modification: the phenolic hydroxyl group and the aromatic ring. Future research will undoubtedly focus on expanding the toolbox of reactions to functionalize this scaffold, creating diverse molecular architectures.
Q & A
Basic: What are the recommended synthetic routes for 2-(difluoromethyl)-6-fluorophenol?
Methodological Answer:
The compound can be synthesized via difluoromethylation of a phenolic precursor. A validated protocol involves reacting 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate as a base in N,N-dimethylformamide (DMF) at elevated temperatures (60–80°C). This reaction proceeds with gas evolution (HCl/CO₂), requiring an oil bubbler for safe venting . Alternative methods may use fluorinating agents like Selectfluor™, but their efficiency depends on substituent positioning and steric effects.
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR is essential for distinguishing between -CF₂H and -F groups. The difluoromethyl group typically shows a triplet (J ≈ 240–260 Hz) due to coupling with adjacent protons.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles (e.g., C-F distances ~1.35–1.40 Å) .
- Mass Spectrometry (HRMS): Accurate mass measurements (e.g., [M+H⁺]⁺ or [M-H]⁻) validate molecular formula, particularly distinguishing fluorine isotopic patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
